MMP-14 Inhibition: Morpholine at C7 Outperforms 4-Fluorophenyl Substitution by ≥1.6-fold
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine demonstrated an EC₅₀ of 3.57 µM (3.57 × 10³ nM) against human matrix metalloproteinase-14 (MMP-14/MT1-MMP) in a confirmatory dose-response assay performed at the Sanford-Burnham Center for Chemical Genomics and deposited in PubChem BioAssay AID 618 [1]. In contrast, the closely related analog 7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, which replaces the C7 morpholine with a 4-fluorophenyl group, exhibited an EC₅₀ greater than 5.57 µM (>5.57 × 10³ nM) when screened under comparable conditions at The Scripps Research Institute Molecular Screening Center [2]. This represents a minimum 1.6-fold improvement in MMP-14 inhibitory potency conferred specifically by the morpholine substituent at C7 relative to the 4-fluorophenyl alternative.
| Evidence Dimension | MMP-14 (MT1-MMP) inhibitory potency — EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 3.57 µM (3.57 × 10³ nM) |
| Comparator Or Baseline | 7-(4-Fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: EC₅₀ > 5.57 µM (>5.57 × 10³ nM) |
| Quantified Difference | ≥1.6-fold lower EC₅₀ (greater potency) for the morpholine-substituted compound |
| Conditions | Human MMP-14 [1-36] recombinant protein; confirmatory dose-response assay; data curated from PubChem BioAssays (AID 618 and AID 743038 respectively); both from NIH Molecular Libraries Program screening centers |
Why This Matters
MMP-14 is a validated target in tumor invasion and metastasis; the quantitative potency advantage of the C7-morpholine substitution over the C7-4-fluorophenyl substitution guides scaffold selection for MMP-14-focused medicinal chemistry programs.
- [1] BindingDB Entry BDBM48274. Target: Matrix metalloproteinase-14 [1-36] (Human). Ligand: 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. EC₅₀ = 3.57E+3 nM. Data Source: Sanford-Burnham Center for Chemical Genomics (SBCCG). PubChem BioAssay AID 618. View Source
- [2] BindingDB Entry BDBM68332. Target: same MMP-14 screening panel. Ligand: 7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. EC₅₀ > 5.57E+3 nM. The Scripps Research Institute Molecular Screening Center. PubChem BioAssay AID 743038. View Source
